molecular formula C21H25ClN2O3S B11340513 1-[(2-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11340513
M. Wt: 421.0 g/mol
InChI Key: MWPMIIAXTOCKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C20H24ClNO3S. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using chlorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonation reaction using methanesulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it valuable in various research fields.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c22-20-9-5-4-8-19(20)16-28(26,27)24-14-11-18(12-15-24)21(25)23-13-10-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,25)

InChI Key

MWPMIIAXTOCKLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.